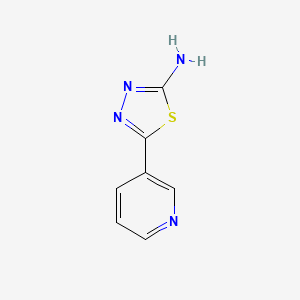

5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-pyridin-3-yl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4S/c8-7-11-10-6(12-7)5-2-1-3-9-4-5/h1-4H,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCYHQUZTYSVDHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60276764 | |

| Record name | 5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60276764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68787-52-0 | |

| Record name | 68787-52-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=513815 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60276764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(pyridin-3-yl)-1,3,4-thiadiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and characterization of 5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine

An In-depth Technical Guide to the Synthesis and Characterization of 5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine

Abstract

The 1,3,4-thiadiazole moiety is a privileged scaffold in medicinal chemistry, renowned for its wide spectrum of pharmacological activities. This guide provides a comprehensive technical overview of the synthesis and characterization of a key derivative, 5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine. We delve into the prevalent synthetic methodologies, offering detailed, field-proven protocols and the chemical rationale behind them. Furthermore, we outline a multi-technique approach for the unambiguous structural elucidation and purity assessment of the title compound. This document is intended to serve as an authoritative resource for researchers engaged in the synthesis of heterocyclic compounds and the development of novel therapeutic agents. The 2-amino-1,3,4-thiadiazole structure, in particular, has emerged as a promising foundation for the development of anticancer agents[1].

Strategic Synthesis of the Core Scaffold

The construction of the 2-amino-5-substituted-1,3,4-thiadiazole ring system is most commonly achieved through the acid-catalyzed cyclization and dehydration of an appropriate carboxylic acid with thiosemicarbazide. This method is efficient, robust, and utilizes readily available starting materials.

Primary Synthetic Pathway: Acid-Catalyzed Cyclocondensation

The reaction proceeds by treating pyridine-3-carboxylic acid (nicotinic acid) with thiosemicarbazide in the presence of a strong acid and dehydrating agent, such as concentrated sulfuric acid or phosphorus oxychloride[2][3]. The acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal amino group of thiosemicarbazide. The subsequent intramolecular cyclization, driven by the attack of the sulfur atom on the intermediate imine carbon, followed by dehydration, yields the stable aromatic thiadiazole ring.

A variety of methods for the synthesis of 2-amino-5-(substituted)-1,3,4-thiadiazole have been developed, highlighting the versatility of this scaffold in medicinal chemistry[2].

Experimental Protocol: Synthesis via Sulfuric Acid Catalysis

This protocol is adapted from established literature procedures for its high yield and reliability[4].

Materials:

-

1-(Pyridin-3-ylcarbonyl)thiosemicarbazide (precursor, can be pre-formed or generated in situ) or pyridine-3-carboxylic acid and thiosemicarbazide.

-

Concentrated Sulfuric Acid (H₂SO₄)

-

50% aqueous Sodium Hydroxide (NaOH)

-

Ethyl Acetate

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Deionized Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, carefully add the starting thiosemicarbazide (e.g., 4.34 mmol) to concentrated sulfuric acid (5 mL).

-

Heating: Heat the reaction mixture to 100°C and maintain this temperature for 3 hours. The reaction should be monitored for completion using Thin-Layer Chromatography (TLC)[5].

-

Quenching and Neutralization: Cool the mixture to room temperature in an ice bath. Slowly and carefully add a 50% aqueous solution of sodium hydroxide with constant stirring until the pH of the mixture is approximately 9. This step neutralizes the excess sulfuric acid and precipitates the product.

-

Isolation of Product: Collect the resulting solid precipitate by vacuum filtration. Wash the solid thoroughly with deionized water to remove any inorganic salts.

-

Aqueous Work-up: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 20 mL) to recover any dissolved product.

-

Drying and Concentration: Combine the ethyl acetate extracts, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield a second crop of the product.

-

Final Product: Combine all solid fractions and air dry. This procedure typically yields 2-amino-5-(3-pyridyl)-1,3,4-thiadiazole in high purity and yield (up to 95%)[4].

Self-Validating System & Trustworthiness: The protocol's integrity is maintained by the distinct physical state changes: dissolution in acid, precipitation upon neutralization, and extraction based on solubility. The final purity is confirmed by the characterization methods detailed in Section 2, ensuring the identity of the isolated compound. Alternative methods using phosphorus pentachloride in a solid-phase reaction have also reported high yields of over 91%[6].

Synthesis Pathway Diagram

Caption: Acid-catalyzed condensation of nicotinic acid and thiosemicarbazide.

Comprehensive Characterization and Structural Elucidation

Confirming the identity and purity of the synthesized 5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine is critical. A multi-pronged analytical approach is employed, providing orthogonal data points that collectively validate the molecular structure.

Spectroscopic Analysis

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the primary tool for confirming the proton framework of the molecule. The spectrum, typically run in DMSO-d₆, reveals characteristic signals for the pyridine ring protons and the amine protons. The protons on the pyridine ring appear in the aromatic region, with distinct chemical shifts and coupling patterns that confirm the 3-substitution pattern. The two protons of the primary amine typically appear as a broad singlet[4].

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Characteristic vibrational frequencies include N-H stretching of the primary amine (around 3100-3300 cm⁻¹), C=N stretching within the thiadiazole ring (around 1620 cm⁻¹), and aromatic C-H stretching[7][8].

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound (C₇H₆N₄S, MW: 178.22 g/mol )[9][10]. High-resolution mass spectrometry (HRMS) can further provide the exact mass, confirming the elemental composition. The mass spectrum typically shows a prominent molecular ion peak [M]⁺ at m/z = 178[7].

Crystallographic and Physical Analysis

-

Single-Crystal X-ray Diffraction: For definitive structural proof, X-ray crystallography provides the precise three-dimensional arrangement of atoms in the solid state. Studies have shown that the title compound crystallizes in a monoclinic system. Such analysis confirms bond lengths, bond angles, and the dihedral angle between the thiadiazole and pyridine rings, which is reported to be 32.42°[9].

-

Melting Point Determination: The melting point is a crucial indicator of purity. A sharp and consistent melting range suggests a pure compound.

-

Thin-Layer Chromatography (TLC): TLC is used to assess purity and monitor reaction progress, with the purity of the final compound verified by a single spot with a consistent Rf value in an appropriate solvent system (e.g., n-Hexane:Ethyl Acetate)[5].

Summary of Characterization Data

| Technique | Parameter | Expected Result | Reference |

| ¹H NMR | Chemical Shifts (δ, ppm) in DMSO-d₆ | δ 8.9 (d, 1H), 8.6 (dd, 1H), 8.1 (td, 1H), 7.57 (s, 2H, -NH₂), 7.5 (m, 1H) | [4] |

| IR | Vibrational Frequencies (cm⁻¹) | ~3271 (NH₂ stretch), ~1620 (C=N stretch), ~1500 (N-H bend) | [7] |

| MS | Molecular Ion Peak (m/z) | 178 [M]⁺ | [7] |

| X-ray Crystal | Crystal System | Monoclinic | [9] |

| X-ray Crystal | Cell Parameter (a) | 11.066 Å | [9] |

| X-ray Crystal | Cell Parameter (b) | 7.2380 Å | [9] |

| X-ray Crystal | Cell Parameter (c) | 11.271 Å | [9] |

| X-ray Crystal | Cell Angle (β) | 116.79° | [9] |

Characterization Workflow Diagram

Caption: A typical workflow for the purification and characterization of the target compound.

Significance and Applications in Drug Discovery

The 1,3,4-thiadiazole nucleus is a cornerstone in the design of new therapeutic agents due to its favorable electronic properties, metabolic stability, and ability to act as a hydrogen bond acceptor and donor. Derivatives of this scaffold are known to possess a broad range of biological effects, including antibacterial, anti-inflammatory, anticonvulsant, and anticancer activities[2][5].

The inclusion of the pyridine ring in 5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine is of particular strategic importance. The pyridine nitrogen can act as a key hydrogen bond acceptor, enabling specific interactions with biological targets such as enzyme active sites. This structural motif is explored in the development of targeted therapies, including kinase inhibitors for oncology, by interacting with ATP-binding pockets[11]. Research into related structures has demonstrated their potential as macrofilaricidal compounds for treating filarial infections and as antileishmanial agents[12][13]. The 5-aryl-1,3,4-thiadiazol-2-amine scaffold is a well-regarded starting point for the design of novel anticancer drugs[1].

Conclusion

5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine is a synthetically accessible and medicinally relevant heterocyclic compound. The robust and high-yielding synthesis via acid-catalyzed cyclocondensation of nicotinic acid and thiosemicarbazide makes it an attractive building block for chemical libraries. Its structure can be unequivocally confirmed through a standard suite of analytical techniques, including NMR, IR, and mass spectrometry. Given the established biological importance of the 1,3,4-thiadiazole scaffold, this compound represents a valuable platform for the discovery and development of next-generation therapeutic agents.

References

-

5-PYRIDIN-3-YL-[4][6][9]THIADIAZOL-2-YLAMINE synthesis - chemicalbook. 4

-

A variety of methods for the synthesis of 2-amino-5-(substituted)-1,3,4-thiadizole - ResearchGate.

-

5-(3-Pyridyl)-1,3,4-thiadiazol-2-amine - NIH.

-

Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents.

-

Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity - Brieflands.

-

New 5-(nitroheteroaryl)-1,3,4-thiadiazols containing acyclic amines at C-2: synthesis and SAR study for their antileishmanial activity - Taylor & Francis Online.

-

SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES - Neuroquantology.

-

Process for the production of 2-amino-5-mercapto-1,3,4-thiadiazole - Google Patents.

-

Can anyone help me in the synthesis of 2 amino 1,3,4- thiadiazole from thiosemicarbazone? - ResearchGate.

-

Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity - JOCPR.

-

Application Notes and Protocols for 5-(1,3-Thiazol-4-yl)pyridin-2-amine in Drug Discovery - Benchchem.

-

Conformational search, spectral analysis and electronic properties of 5-(4-Pyridinyl)-1,3,4-thiadiazol-2-amine | Request PDF - ResearchGate.

-

5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of - Growing Science.

-

Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections - ACS Publications.

-

A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - MDPI.

-

1,3,4-Thiadiazole synthesis - Organic Chemistry Portal.

-

Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC.

Sources

- 1. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jocpr.com [jocpr.com]

- 4. 5-PYRIDIN-3-YL-[1,3,4]THIADIAZOL-2-YLAMINE synthesis - chemicalbook [chemicalbook.com]

- 5. neuroquantology.com [neuroquantology.com]

- 6. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]

- 7. brieflands.com [brieflands.com]

- 8. growingscience.com [growingscience.com]

- 9. 5-(3-Pyridyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

- 11. benchchem.com [benchchem.com]

- 12. tandfonline.com [tandfonline.com]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physicochemical Properties of 5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine

Introduction

The landscape of modern drug discovery and materials science is increasingly reliant on the nuanced understanding of heterocyclic compounds. Among these, the 1,3,4-thiadiazole scaffold has emerged as a "pharmacophore of interest" due to its wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This guide provides a detailed examination of a specific, promising derivative: 5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine.

This document serves as a technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to provide a cohesive narrative on the compound's core physicochemical properties, the experimental logic behind their determination, and their implications for practical application. We will delve into the synthesis, structural characteristics, and key physicochemical parameters that govern the behavior and potential utility of this molecule.

Chemical Structure and Synthesis

The foundational step in understanding a compound's properties is to appreciate its synthesis and structure. 5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine, with the molecular formula C₇H₆N₄S, is comprised of a pyridine ring linked to a 2-amino-1,3,4-thiadiazole ring.[3] This combination of a basic pyridine moiety and the versatile thiadiazole core underpins its unique chemical personality.

A common and effective synthetic route involves the acid-catalyzed cyclization of a thiosemicarbazide precursor.[4] One established method is the reaction of pyridine-3-carboxylic acid with thiosemicarbazide.[3]

Rationale: This protocol utilizes a straightforward condensation and cyclization reaction. Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent to facilitate the formation of the thiadiazole ring. The choice of a strong acid is crucial for protonating the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by the thiosemicarbazide. The subsequent workup with a base (sodium hydroxide) neutralizes the excess acid and deprotonates the product, causing it to precipitate out of the aqueous solution.

Step-by-Step Methodology:

-

Reaction Setup: In a suitable round-bottom flask, combine pyridine-3-carboxylic acid (2 mmol) and thiosemicarbazide (5 mmol).[3]

-

Acid-Catalyzed Cyclization: Carefully add concentrated sulfuric acid (5 mL) to the mixture. Heat the reaction mixture to 100°C for 3 hours.[4]

-

Workup and Isolation: Cool the reaction mixture to room temperature. Slowly add a 50% aqueous solution of sodium hydroxide until the pH of the mixture is approximately 9.[4]

-

Product Collection: Collect the resulting solid precipitate by filtration. Wash the solid with water and allow it to air dry.[4]

-

Further Purification (Optional): For crystals suitable for X-ray analysis, the crude product can be recrystallized by slow evaporation from an acetone solution.[3]

Physicochemical Properties: A Detailed Analysis

The utility of any compound in a biological or material context is dictated by its physicochemical properties. These parameters govern its solubility, permeability across membranes, and interaction with biological targets.

The three-dimensional arrangement of molecules in the solid state can significantly influence properties like solubility and dissolution rate. X-ray crystallography has revealed that 5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine crystallizes in the monoclinic system.[3]

A noteworthy feature of its crystal structure is the dihedral angle of 32.42° between the pyridine and thiadiazole rings, indicating a non-planar conformation.[3] The crystal packing is stabilized by a network of intermolecular N-H···N hydrogen bonds, which link the molecules into a three-dimensional structure.[3] Additionally, π-π stacking interactions between the thiadiazole rings, with a centroid-centroid distance of 3.666 Å, further contribute to the stability of the crystal lattice.[3]

| Crystallographic Parameter | Value |

| Molecular Formula | C₇H₆N₄S |

| Molecular Weight | 178.22 |

| Crystal System | Monoclinic |

| a | 11.066 Å |

| b | 7.2380 Å |

| c | 11.271 Å |

| β | 116.79° |

| Volume | 805.9 ų |

Table 1: Selected crystallographic data for 5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine.[3]

| Property | Predicted Value | Significance in Drug Development |

| LogP (Octanol/Water Partition Coefficient) | 0.6 | Indicates the lipophilicity of the compound. A low LogP suggests good aqueous solubility but potentially lower membrane permeability. |

| pKa (Acid Dissociation Constant) | Basic pKa ~3.5-4.5 (Pyridine N), Acidic pKa ~8.5-9.5 (Amine H) | Governs the ionization state at physiological pH, affecting solubility, receptor binding, and membrane transport. |

| Aqueous Solubility (LogS) | -2 to -3 | Predicts the solubility in water. This range suggests moderate to low solubility. |

Table 2: Predicted physicochemical properties and their relevance.

Analytical Characterization

The identity and purity of synthesized 5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine are confirmed using standard analytical techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): In DMSO-d₆, the proton NMR spectrum shows characteristic signals for the pyridine and amine protons. The expected signals include a doublet around 8.9 ppm, a doublet of doublets at 8.6 ppm, a triplet of doublets at 8.1 ppm, and a multiplet around 7.5 ppm for the pyridine protons, along with a singlet at 7.57 ppm for the two amine protons.[4]

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups present, such as N-H stretches for the amine group and C=N stretches for the heterocyclic rings.

Potential Applications and Biological Relevance

The 1,3,4-thiadiazole nucleus is a well-established pharmacophore, and its derivatives are known to exhibit a broad spectrum of biological activities.[1] These include:

-

Anticancer Activity: Various derivatives of 2-amino-1,3,4-thiadiazole have been investigated for their cytotoxic effects against different cancer cell lines.[1][5]

-

Antibacterial and Antifungal Activity: The thiadiazole ring is a component of several antimicrobial agents.[1]

-

Other Biological Activities: The versatility of this scaffold has led to the exploration of its potential as anti-inflammatory, anticonvulsant, and antitubercular agents.[1]

The specific combination of the pyridine ring and the 2-amino-1,3,4-thiadiazole core in the title compound makes it an interesting candidate for further investigation in these areas. The pyridine nitrogen can act as a hydrogen bond acceptor, which can be crucial for binding to biological targets.

Experimental Workflow and Logic Visualization

To provide a clearer understanding of the processes involved, the following diagrams illustrate the synthetic workflow and the interplay of physicochemical properties in a drug discovery context.

Caption: Synthetic workflow for 5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine.

Caption: Relationship between physicochemical properties and ADME/T.

Conclusion

5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound with a structural framework that suggests significant potential in medicinal chemistry. Its synthesis is straightforward, and its solid-state structure is well-defined, characterized by significant hydrogen bonding and π-π stacking interactions. While comprehensive experimental data on all its physicochemical properties are still forthcoming, predictions based on its structure provide a solid foundation for further research. A thorough understanding of its solubility, lipophilicity, and ionization state will be paramount in designing experiments to explore its biological activities and unlock its full potential in drug discovery and development.

References

-

National Center for Biotechnology Information. (n.d.). 5-(3-Pyridyl)-1,3,4-thiadiazol-2-amine. PubChem. Retrieved from [Link]

- Manjula, S. N., et al. (2022). SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3, 4 THIADIAZOLE DERIVATIVES. Neuroquantology, 20(15), 1892-1904.

- Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 16(1), 209-218.

-

Mohammadi-Farani, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Brieflands. Retrieved from [Link]

- Chitre, T. S., et al. (2011). Novel 1,3,4-(thiadiazol-2-ylamino) methyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-thiones: synthesis, docking and antimycobacterial testing. Advances in Biological Chemistry, 1, 7-14.

- Aliabadi, A., Mohammadi-Farani, A., Roodabeh, S., & Ahmadi, F. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 16(1), e124907.

-

MDPI. (n.d.). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Retrieved from [Link]

- El-Sayed, N. N. E., et al. (2021). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 26(16), 4983.

- Wang, Y., et al. (2009). 5-(4-Pyridyl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 65(5), o1069.

-

National Center for Biotechnology Information. (n.d.). 2-Amino-5-(4-pyridyl)-1,3,4-thiadiazole. PubChem. Retrieved from [Link]

- Hu, Y., et al. (2014). 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry. Chemical Reviews, 114(10), 5572-5610.

- Al-Ghorbani, M., et al. (2022). Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Chemical Methodologies, 6(1), 1-10.

-

ResearchGate. (n.d.). Synthesis and biological activity of N-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2- yl]-N′-aroylureas. Retrieved from [Link]

- Vorona, N. A., et al. (2021).

-

PubChemLite. (n.d.). 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine. Retrieved from [Link]

- Williams, R. (2022). pKa Data Compiled by R. Williams.

-

ResearchGate. (n.d.). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. Retrieved from [Link]

- Gümrükçüoğlu, N., et al. (2012). Synthesis of New 1,3,4-Thiadiazole Derivatives Containing of Morpholine Ring. E-Journal of Chemistry, 9(4), 2097-2104.

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine

Preamble: The Structural Imperative in Modern Drug Discovery

In the landscape of medicinal chemistry, the 1,3,4-thiadiazole scaffold is a cornerstone of innovation. Derivatives of this heterocycle are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The compound 5-(pyridin-3-yl)-1,3,4-thiadiazol-2-amine, in particular, combines the pharmacologically significant thiadiazole ring with a pyridine moiety, a common feature in many bioactive molecules that can influence solubility, binding interactions, and metabolic stability.

Understanding the precise three-dimensional arrangement of atoms within this molecule is not merely an academic exercise. It is fundamental to deciphering its structure-activity relationship (SAR). A high-resolution crystal structure provides an unambiguous blueprint of the molecule's conformation, electronic distribution, and intermolecular interactions. This knowledge is paramount for researchers in drug development, enabling the rational design of more potent and selective analogues, the optimization of pharmacokinetic profiles, and the elucidation of binding modes at biological targets. This guide provides a comprehensive walkthrough of the methodologies and scientific rationale involved in determining and analyzing the crystal structure of 5-(pyridin-3-yl)-1,3,4-thiadiazol-2-amine, from chemical synthesis to advanced computational analysis.

Part 1: Synthesis and Crystallogenesis

The journey to a crystal structure begins with the synthesis of the pure compound and the subsequent growth of high-quality single crystals. The choices made during these initial phases are critical, as the quality of the final structural model is intrinsically linked to the perfection of the crystal lattice.

Synthesis of 5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine

The synthesis of the title compound is achieved through a cyclization reaction, a common strategy for forming heterocyclic systems.[2]

Reaction Scheme:

Caption: The workflow of single-crystal X-ray diffraction.

Experimental Protocol:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a cryoloop or glass fiber attached to a goniometer head.

-

Data Collection: The mounted crystal is placed on a diffractometer (e.g., an Enraf-Nonius CAD-4) and cooled under a stream of nitrogen gas (typically to 100 K, although the reference structure was determined at 294 K). [2]Low temperatures are used to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and a more precise structure. The crystal is irradiated with monochromatic X-rays (typically Mo Kα, λ = 0.71073 Å). [2]A series of diffraction images are collected as the crystal is rotated.

-

Data Reduction: The collected images are processed to integrate the intensities of the individual diffraction spots (reflections) and apply corrections for experimental factors like absorption. The data is scaled and merged to produce a final reflection file.

-

Structure Solution: The "phase problem" is the central challenge in crystallography. While the intensities of the diffracted beams are measured, their phases are lost. Programs like SHELXS97 use direct methods to solve the phase problem for small molecules, generating an initial electron density map. [2]5. Structure Refinement: An atomic model is built into the electron density map. The positions and displacement parameters of the atoms are then refined against the experimental data using a least-squares minimization procedure with a program such as SHELXL97. [2][3]Hydrogen atoms are typically placed in calculated positions and refined using a riding model. [2]The quality of the final model is assessed by the R-factor, which measures the agreement between the observed and calculated structure factors.

Part 3: Analysis of the Crystal Structure

The refined crystal structure provides a wealth of information. For 5-(pyridin-3-yl)-1,3,4-thiadiazol-2-amine, the analysis reveals key conformational features and a network of intermolecular interactions that dictate the crystal packing.

Crystallographic Data

The crystallographic data for the title compound are summarized in the table below. [2]

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₆N₄S |

| Formula Weight | 178.22 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.066 (2) |

| b (Å) | 7.2380 (14) |

| c (Å) | 11.271 (2) |

| β (°) | 116.79 (3) |

| Volume (ų) | 805.9 (3) |

| Z | 4 |

| Temperature (K) | 294 |

| Radiation (λ, Å) | Mo Kα (0.71073) |

| Final R indices [I>2σ(I)] | R1 = 0.043, wR2 = 0.132 |

Molecular Conformation and Intermolecular Interactions

The molecule consists of a pyridine ring and a 2-amino-1,3,4-thiadiazole ring. These two rings are not coplanar; they are twisted with respect to each other, exhibiting a dihedral angle of 32.42 (14)°. [2]This non-planar conformation is a crucial structural feature that will influence how the molecule fits into a receptor binding site.

The crystal packing is stabilized by a network of intermolecular interactions:

-

N-H···N Hydrogen Bonds: The amine group acts as a hydrogen bond donor, forming strong interactions with the nitrogen atoms of the pyridine and thiadiazole rings of neighboring molecules. These interactions link the molecules into a three-dimensional network, forming R₂²(8) ring motifs. [2]* π-π Stacking: The thiadiazole rings of adjacent molecules engage in π-π stacking interactions, with a centroid-centroid distance of 3.666 (1) Å. [2]This type of interaction further stabilizes the crystal lattice.

Part 4: Advanced Computational Analysis

To complement the experimental X-ray data and gain deeper insights into the molecule's properties, computational methods are invaluable.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. [4]For a given crystal structure, DFT calculations can be used to:

-

Optimize Geometry: The molecular geometry can be optimized to find the lowest energy conformation, which can then be compared to the experimental X-ray structure.

-

Calculate Electronic Properties: DFT can be used to calculate properties such as the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-poor regions of a molecule, and the HOMO-LUMO energy gap, which relates to the molecule's reactivity.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is a 3D surface that defines the space a molecule occupies in a crystal. By mapping properties like dnorm (a normalized contact distance) onto this surface, one can visualize the different types of intermolecular contacts and their relative strengths.

Caption: Workflow for Hirshfeld surface analysis.

For 5-(pyridin-3-yl)-1,3,4-thiadiazol-2-amine, a Hirshfeld analysis would typically show:

-

Red spots on the dnorm surface: Indicating close intermolecular contacts, which correspond to the N-H···N hydrogen bonds.

-

2D Fingerprint Plots: These plots provide a quantitative summary of the different types of intermolecular contacts. For this molecule, the plot would show significant contributions from H···N/N···H and H···H contacts, confirming the importance of hydrogen bonding and van der Waals forces in the crystal packing.

Conclusion: From Structure to Strategy

The comprehensive analysis of the crystal structure of 5-(pyridin-3-yl)-1,3,4-thiadiazol-2-amine provides a detailed and actionable understanding of its molecular architecture and solid-state behavior. The non-planar conformation, dictated by the dihedral angle between the pyridine and thiadiazole rings, and the specific network of hydrogen bonds and π-π stacking interactions are key features that govern its properties. This structural knowledge, derived from meticulous experimental work and enhanced by computational analysis, empowers medicinal chemists to design next-generation analogues with improved efficacy and tailored properties, thereby accelerating the journey from a promising scaffold to a potential therapeutic agent. The protocols and analyses detailed in this guide represent a robust framework for the structural elucidation of novel small molecules in the drug discovery pipeline.

References

-

Wang, Y., Wan, R., Han, F., Wang, P., & Wang, B. (2009). 5-(3-Pyridyl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1447. [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

-

Anwar, S. (2023). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. AZoM. [Link]

-

Farrugia, L. J. (2012). WinGX and ORTEP for Windows: an update. Journal of Applied Crystallography, 45(4), 849-854. [Link]

-

Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]

-

Serban, G., et al. (2020). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Molecules, 25(1), 113. [Link]

-

Bernstein, J., Davis, R. E., Shimoni, L., & Chang, N. L. (1995). Patterns in hydrogen bonding: functionality and graph set analysis in crystals. Angewandte Chemie International Edition in English, 34(15), 1555-1573. [Link]

-

Allen, F. H., Kennard, O., Watson, D. G., Brammer, L., Orpen, A. G., & Taylor, R. (1987). Tables of bond lengths determined by X-ray and neutron diffraction. Part 1. Bond lengths in organic compounds. Journal of the Chemical Society, Perkin Transactions 2, (12), S1-S19. [Link]

- Nakagawa, Y., et al. (1996). Synthesis and insecticidal activity of novel 2-amino-1,3,4-thiadiazole derivatives. Journal of Pesticide Science, 21(3), 267-275.

- Wang, Y., et al. (1999). Synthesis and fungicidal activity of 2-amino-5-substituted-1,3,4-thiadiazoles. Journal of Agricultural and Food Chemistry, 47(8), 3364-3368.

-

Kohn, W., & Sham, L. J. (1965). Self-Consistent Equations Including Exchange and Correlation Effects. Physical Review, 140(4A), A1133–A1138. [Link]

-

Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. [Link]

-

Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785-789. [Link]

-

Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. [Link]

-

Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. [Link]

-

Turner, M. J., et al. (2017). CrystalExplorer17. University of Western Australia. [Link]

- North, A. C. T., Phillips, D. C., & Mathews, F. S. (1968). A semi-empirical method of absorption correction. Acta Crystallographica Section A: Crystal Physics, Diffraction, Theoretical and General Crystallography, 24(3), 351-359.

-

Bou-Hamdan, H., et al. (2023). X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one Derivatives. Molecules, 28(20), 7109. [Link]

Sources

Discovery of 5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine and its analogs

An In-Depth Technical Guide to the Discovery, Synthesis, and Biological Evaluation of 5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine and its Analogs

Authored by a Senior Application Scientist

Foreword: The Architectural Significance of the 1,3,4-Thiadiazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures"—scaffolds that are capable of binding to a wide array of biological targets and exhibiting diverse pharmacological activities. The 1,3,4-thiadiazole ring is a quintessential example of such a scaffold.[1][2] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability have made it a cornerstone in the development of novel therapeutic agents. Compounds incorporating this heterocycle have demonstrated a remarkable spectrum of biological effects, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[2][3]

This guide focuses on a specific, highly promising subset of this chemical family: 5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine and its derivatives. The strategic incorporation of a pyridin-3-yl moiety introduces a critical element for molecular recognition, acting as a hydrogen bond acceptor and influencing the molecule's overall polarity and solubility. This considered combination of the thiadiazole core and the pyridine ring creates a platform ripe for chemical modification and optimization, leading to the discovery of potent and selective biological agents.

Herein, we will deconstruct the discovery of this core molecule, providing a granular look at its synthesis, the rationale behind the development of its analogs, and the subsequent elucidation of their biological activities and therapeutic potential. This document is designed for researchers and drug development professionals, offering not just protocols, but the scientific reasoning that underpins them.

Section 1: The Genesis - Synthesis of the Core Scaffold

The discovery and utility of any family of compounds begin with a robust and reproducible synthesis of the parent molecule. The synthesis of 5-(pyridin-3-yl)-1,3,4-thiadiazol-2-amine is typically achieved through the cyclization of a precursor containing the essential pyridine and thiosemicarbazide components. The most common and efficient methods involve the acid-catalyzed cyclization of a thiosemicarbazide intermediate or a direct reaction of nicotinic acid (3-pyridinecarboxylic acid) with thiosemicarbazide.[4][5]

The choice of an acid catalyst, such as concentrated sulfuric acid, is critical. Its role is twofold: it protonates the carbonyl oxygen of the carboxylic acid (or its derivative), rendering the carbon more electrophilic for attack by the terminal nitrogen of the thiosemicarbazide, and it acts as a powerful dehydrating agent, driving the final cyclization step to completion by removing water.

Protocol 1.1: Synthesis of 5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine

This protocol is a validated method adapted from established literature.[4][5]

Materials:

-

Nicotinic acid (3-Pyridinecarboxylic acid)

-

Thiosemicarbazide

-

Concentrated Sulfuric Acid (H₂SO₄)

-

50% Sodium Hydroxide (NaOH) solution

-

Ethyl Acetate

-

Magnesium Sulfate (MgSO₄)

-

Deionized Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine thiosemicarbazide (e.g., 4.34 mmol) with 5 mL of concentrated sulfuric acid. Causality Note: Performing this reaction in strong acid ensures the necessary conditions for dehydration and cyclization.

-

Heating: Carefully heat the mixture to 100°C and maintain this temperature for 3 hours. The reaction should be monitored for color change and completion (e.g., by TLC).

-

Work-up - Neutralization: Cool the reaction mixture to room temperature in an ice bath. Slowly and carefully add a 50% aqueous solution of sodium hydroxide until the pH of the mixture is approximately 9. This step is critical for safety and product isolation. The strong acid must be neutralized to precipitate the amine product, which is soluble in its protonated form.

-

Isolation: The resulting solid precipitate is collected by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove residual salts.

-

Extraction (Optional): The aqueous filtrate can be extracted with ethyl acetate (3x volumes) to recover any dissolved product. Combine the organic extracts.

-

Drying and Concentration: Dry the ethyl acetate extracts over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Final Product: Combine the precipitated solid with the residue from the ethyl acetate extraction. The final product, 2-amino-5-(3-pyridyl)-1,3,4-thiadiazole, can be further purified by recrystallization if necessary.

Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

-

¹H NMR (DMSO-d₆): Expect characteristic peaks for the pyridine ring protons (δ 7.5-9.0 ppm) and the amine protons (δ ~7.6 ppm, broad singlet).[4]

-

IR (KBr): Look for characteristic stretches for N-H (amine, ~3270 cm⁻¹), C=N, and C=C (aromatic) bonds.[6]

-

Mass Spectrometry: The molecular ion peak should correspond to the expected molecular weight (178.22 g/mol ).[5][6]

Section 2: Molecular Diversification and Structure-Activity Relationships (SAR)

The 2-amino group of the core scaffold is a prime handle for chemical modification, allowing for the systematic exploration of chemical space to optimize biological activity. By synthesizing a library of analogs, researchers can build a robust Structure-Activity Relationship (SAR) model.

Key Analog Classes and SAR Insights:

-

Schiff and Mannich Bases: Early derivatization efforts often involve forming Schiff bases (imines) with various aromatic aldehydes or Mannich bases via reaction with formaldehyde and a secondary amine.[3] These modifications primarily explore how steric bulk and lipophilicity at the 2-position influence activity. Studies have shown that these derivatives can exhibit moderate cytotoxic and antibacterial activities.[3]

-

N-Benzamide Derivatives: A highly fruitful avenue of investigation has been the synthesis of N-(5-(pyridin-2/3-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives.[6][7] This strategy allows for the introduction of a wide range of substituents on the appended phenyl ring.

-

SAR Insight: Studies on these analogs as lipoxygenase inhibitors and anticancer agents have revealed that electron-withdrawing groups (e.g., nitro) and electron-donating groups (e.g., methoxy) on the benzamide ring can significantly modulate potency. For instance, methoxylated derivatives showed potent activity against SKNMC neuroblastoma cells, while nitro-containing compounds were more effective against the PC3 prostate cancer cell line.[6] One study found that a 2-chloro-substituted nicotinamide derivative was highly cytotoxic against HeLa and PANC-1 cell lines.[7]

-

Protocol 2.1: General Procedure for Synthesis of N-Benzamide Analogs

This protocol is a generalized procedure based on published methods.[6]

Materials:

-

5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine (from Protocol 1.1)

-

Substituted Benzoyl Chloride (or other acylating agent)

-

Pyridine (as solvent and base)

-

Dichloromethane (DCM) or other suitable solvent

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

Procedure:

-

Dissolution: Dissolve the starting amine (1 equivalent) in anhydrous pyridine or DCM.

-

Acylation: Cool the solution in an ice bath. Add the substituted benzoyl chloride (1.1 equivalents) dropwise with stirring. Causality Note: The reaction is performed cold to control its exothermicity. Pyridine acts as a base to quench the HCl byproduct, driving the reaction forward.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours, or until completion as monitored by TLC.

-

Work-up: If using DCM, wash the reaction mixture sequentially with water, saturated NaHCO₃ solution, and brine. If using pyridine as a solvent, evaporate it under reduced pressure and partition the residue between ethyl acetate and water.

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product is then purified, typically by column chromatography on silica gel or by recrystallization, to yield the final amide analog.

Section 3: Biological Activities and Therapeutic Mechanisms

The true value of the 5-(pyridin-3-yl)-1,3,4-thiadiazol-2-amine scaffold lies in the breadth of its biological activities. Analogs have been investigated for a wide range of therapeutic applications.

Anticancer and Cytotoxic Activity

A primary focus of research on this scaffold has been its potential as an anticancer agent.[3][6][7] Derivatives have demonstrated cytotoxicity against a variety of human cancer cell lines, including lymphoma (DLA), prostate (PC3), colorectal (HT29), neuroblastoma (SKNMC), cervical (HeLa), and pancreatic (PANC-1).[3][6][7]

Mechanism of Action - Lipoxygenase (LOX) Inhibition: One of the key mechanisms proposed for the anticancer activity of these compounds is the inhibition of lipoxygenase (LOX) enzymes.[6] LOX enzymes are involved in the metabolism of arachidonic acid, producing metabolites that play significant roles in cancer cell proliferation, survival, and inflammation.[6] By inhibiting LOX, these thiadiazole derivatives can disrupt these pro-tumorigenic signaling pathways.

Quantitative Cytotoxicity Data

The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the drug required to inhibit cell growth by 50%.

| Compound ID | Cell Line | IC₅₀ (µM) | Reference |

| 2-chloro-N-{5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-yl}pyridine-3-carboxamide | HeLa | 2.8 | [7] |

| 2-chloro-N-{5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-yl}pyridine-3-carboxamide | PANC-1 | 1.8 | [7] |

Note: The cited compound is a close analog, demonstrating the potential of the broader class.

Protocol 3.1: In Vitro Cytotoxicity Evaluation (MTT Assay)

This is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. The protocol is based on methodologies described in the literature.[6]

Materials:

-

Human cancer cell lines (e.g., HeLa, PANC-1)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of ~5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Self-Validating Principle: During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Other Reported Activities

-

Antibacterial Activity: Derivatives have shown activity against both Gram-positive (e.g., Bacillus subtilis) and Gram-negative (E. coli) bacteria.[3]

-

Antimycobacterial Activity: Related analogs have been investigated for activity against Mycobacterium tuberculosis, showing promise for the development of new anti-tuberculosis agents.[8]

-

Antileishmanial Activity: While not directly involving the pyridin-3-yl parent, closely related 5-(nitroheteroaryl)-1,3,4-thiadiazoles have shown potent activity against Leishmania major, highlighting the scaffold's versatility.[9]

Section 4: Conclusion and Future Outlook

The 5-(pyridin-3-yl)-1,3,4-thiadiazol-2-amine scaffold represents a validated and highly adaptable platform for the discovery of new therapeutic agents. The straightforward and robust synthetic routes to the core molecule, combined with the readily modifiable 2-amino group, provide a fertile ground for medicinal chemistry exploration.

The compelling preclinical data, particularly in the realm of oncology via mechanisms like LOX inhibition, underscore the therapeutic potential of this compound class. Future research should focus on:

-

Mechanism Deconvolution: Further studies are needed to precisely elucidate the molecular targets and signaling pathways modulated by the most potent analogs.

-

Pharmacokinetic Optimization: Systematic modification of the scaffold should be undertaken to improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties, enhancing in vivo efficacy and safety.

-

Exploration of New Therapeutic Areas: The broad spectrum of activity suggests that these compounds could be repurposed or optimized for other diseases, such as inflammatory disorders or other infectious diseases.

This guide has provided a comprehensive technical overview, from foundational synthesis to biological application, demonstrating that 5-(pyridin-3-yl)-1,3,4-thiadiazol-2-amine and its derivatives are more than just a collection of molecules; they are a gateway to new therapeutic possibilities.

References

-

Title: SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1,3,4 THIADIAZOLE DERIVATIVES Source: Neuroquantology URL: [Link]

-

Title: 5-(3-Pyridyl)-1,3,4-thiadiazol-2-amine Source: National Institutes of Health (NIH) URL: [Link]

-

Title: New 5-(nitroheteroaryl)-1,3,4-thiadiazols containing acyclic amines at C-2: synthesis and SAR study for their antileishmanial activity Source: Taylor & Francis Online URL: [Link]

-

Title: Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity Source: Iranian Journal of Pharmaceutical Research URL: [Link]

-

Title: Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections Source: ACS Publications URL: [Link]

-

Title: Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole Source: Chemical Methodologies URL: [Link]

-

Title: Synthesis, Characterization And In-Vitro Cytotoxic Evaluation Of Novel Amide Derivatives Of 5-[2-(4- Methoxyphenyl)Pyridin-3-Yl]-1, 3, 4-Thiadiazol-2-Amine Source: ResearchGate URL: [Link]

-

Title: Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold Source: MDPI URL: [Link]

-

Title: Novel 1,3,4-(thiadiazol-2-ylamino) methyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-thiones: synthesis, docking and antimycobacterial testing Source: ResearchGate URL: [Link]

Sources

- 1. chemmethod.com [chemmethod.com]

- 2. Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold | MDPI [mdpi.com]

- 3. neuroquantology.com [neuroquantology.com]

- 4. 5-PYRIDIN-3-YL-[1,3,4]THIADIAZOL-2-YLAMINE synthesis - chemicalbook [chemicalbook.com]

- 5. 5-(3-Pyridyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. brieflands.com [brieflands.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

Initial Biological Screening of 5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine: A Strategic Approach for Drug Discovery

An In-Depth Technical Guide

Abstract

The 1,3,4-thiadiazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2][3] This guide presents a comprehensive, field-proven strategy for the initial biological screening of a specific analogue, 5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine. Moving beyond a simple checklist of assays, we delve into the causal logic behind a tiered screening cascade, designed to efficiently characterize the compound's biological profile. This document provides researchers, scientists, and drug development professionals with detailed experimental protocols, data interpretation frameworks, and the scientific rationale necessary to move from a novel compound to a promising lead candidate.

Introduction: The Scientific Rationale for Screening

5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound synthesized from pyridine-3-carboxylic acid and thiosemicarbazide.[4] The presence of the 1,3,4-thiadiazole ring is significant, as this moiety is a key structural component in numerous medicinal agents known to possess diverse biological activities.[4][5] The pyridine ring further modulates the compound's electronic and steric properties, potentially influencing its interaction with biological targets.

The initial biological screening of a novel compound is a critical juncture in the drug discovery process.[6] It serves not as a random search for activity, but as a systematic investigation to answer fundamental questions:

-

What is the compound's intrinsic toxicity to living cells?

-

Does it exhibit broad-spectrum bioactivity (e.g., antimicrobial) or selective effects?

-

What potential therapeutic avenues (e.g., oncology, infectious disease) are suggested by its activity profile?

This guide proposes a hierarchical screening cascade, beginning with foundational cytotoxicity assessment, followed by targeted investigations into antimicrobial and anticancer activities, and culminating in exploratory enzyme inhibition assays. This tiered approach ensures that resources are allocated efficiently, with each stage of testing logically informing the next.

Figure 1: A hierarchical workflow for the initial biological screening of a novel compound.

Phase 1: Foundational Cytotoxicity Assessment

Expertise & Experience: Before exploring any specific therapeutic activity, we must first understand the compound's general effect on cell viability. This is non-negotiable. A compound that is indiscriminately toxic to all cells at low concentrations is unlikely to be a viable therapeutic candidate. Cytotoxicity assays provide this foundational data, establishing a therapeutic window and guiding the concentration ranges for all subsequent experiments.[6] The MTT assay is a widely used, cost-effective, and reliable colorimetric method for this purpose, measuring cellular metabolic activity as an indicator of cell viability.[7][8]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is adapted from standard methodologies for assessing the in vitro cytotoxicity of novel chemical entities.[6][9]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine against a representative human cell line.

Materials:

-

Human cell line (e.g., HEK293 - non-cancerous human embryonic kidney cells for baseline toxicity).[8]

-

Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

-

5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine (Test Compound).

-

Dimethyl sulfoxide (DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

96-well microtiter plates.

-

CO₂ incubator (37°C, 5% CO₂).

-

Microplate reader.

Step-by-Step Methodology:

-

Cell Seeding: Culture and harvest cells in their logarithmic growth phase. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of serial dilutions in complete medium to achieve final concentrations ranging from (for example) 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.

-

Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compound.[9] Include "untreated" (medium only) and "vehicle" (medium with 0.5% DMSO) controls.

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.[9]

-

MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[7]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[6] Gently shake the plate for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Data Presentation and Interpretation

The primary output is the IC₅₀ value, which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.[9]

| Cell Line | Compound | Exposure Time (h) | IC₅₀ (µM) [Mean ± SD] |

| HEK293 | 5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine | 48 | Hypothetical Value |

| HEK293 | Doxorubicin (Positive Control) | 48 | Hypothetical Value |

An IC₅₀ > 100 µM against a normal cell line often suggests low general cytotoxicity, making the compound a good candidate for further screening. A low IC₅₀ (<10 µM) may indicate potent bioactivity but also potential toxicity that needs careful evaluation.

Phase 2: Targeted Screening for Therapeutic Potential

Based on the foundational cytotoxicity data and the known activities of the thiadiazole scaffold, we can now proceed to more targeted screening.

Antimicrobial Activity Screening

Trustworthiness: The 1,3,4-thiadiazole scaffold is a well-established pharmacophore in the design of antimicrobial agents.[5][10] Therefore, a logical and evidence-based next step is to evaluate 5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine for antibacterial and antifungal properties. The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol follows the principles outlined by standard antimicrobial susceptibility testing methodologies.[12]

Objective: To determine the MIC of the test compound against representative Gram-positive bacteria, Gram-negative bacteria, and a fungal strain.

Materials:

-

Bacterial Strains: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative).[5]

-

Fungal Strain: Candida albicans.[5]

-

Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for fungi.

-

Test Compound stock solution (10 mM in DMSO).

-

Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as positive controls.

-

Sterile 96-well microtiter plates.

-

Resazurin solution (optional, for viability indication).[12]

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a standardized inoculum of each microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL in the appropriate growth medium.

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth. The concentration range should bracket the expected MIC (e.g., from 256 µg/mL down to 0.5 µg/mL).

-

Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (inoculum + broth), a sterility control (broth only), and a positive control (inoculum + standard antibiotic).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed. If using resazurin, a color change from blue to pink indicates metabolic activity (growth). The MIC is the lowest concentration where the blue color is retained.

Data Presentation and Interpretation

Results are presented as MIC values. Lower MIC values indicate higher antimicrobial potency.

| Microorganism | Strain | Compound | MIC (µg/mL) |

| S. aureus | ATCC 29213 | Test Compound | Hypothetical Value |

| E. coli | ATCC 25922 | Test Compound | Hypothetical Value |

| C. albicans | ATCC 90028 | Test Compound | Hypothetical Value |

| S. aureus | ATCC 29213 | Ciprofloxacin | Reference Value |

| C. albicans | ATCC 90028 | Fluconazole | Reference Value |

Anticancer Activity Profiling

Authoritative Grounding: Numerous studies have demonstrated the cytotoxic properties of 1,3,4-thiadiazole derivatives against various cancer cell lines.[2][13][14] The initial cytotoxicity assay provides a starting point. A robust anticancer screen involves testing the compound against a panel of cancer cell lines from different tissue origins (e.g., breast, colon, lung) and comparing the IC₅₀ values to that obtained for a non-cancerous cell line.[8][15]

Causality: The key objective here is to determine selectivity. A promising anticancer agent should be significantly more potent against cancer cells than against normal cells. This is quantified by the Selectivity Index (SI).

SI = IC₅₀ (Normal Cell Line) / IC₅₀ (Cancer Cell Line)

A higher SI value indicates greater selectivity for cancer cells, a highly desirable trait for a therapeutic candidate.[8]

Experimental Protocol and Data Presentation

The protocol is identical to the MTT assay described in Section 2.1, but performed concurrently on multiple cell lines.

Recommended Cell Line Panel:

-

MCF-7: Human breast adenocarcinoma (estrogen receptor-positive).[2][9]

-

A549: Human lung carcinoma.[13]

-

HEK293: Non-cancerous human embryonic kidney cells (for SI calculation).[8]

| Cell Line | Tissue of Origin | IC₅₀ (µM) [Mean ± SD] | Selectivity Index (SI) |

| HEK293 | Normal Kidney | Hypothetical Value | - |

| MCF-7 | Breast Cancer | Hypothetical Value | Calculated Value |

| HT-29 | Colon Cancer | Hypothetical Value | Calculated Value |

| A549 | Lung Cancer | Hypothetical Value | Calculated Value |

A compound with low micromolar IC₅₀ values against cancer cells and an SI > 10 is generally considered a strong candidate for further investigation.

Phase 3: Exploratory Enzyme Inhibition Assays

Expertise & Experience: If the initial screening reveals potent and selective bioactivity, the next logical step is to investigate the potential mechanism of action (MoA).[16] Many drugs function by inhibiting specific enzymes.[17][18] The 1,3,4-thiadiazole scaffold has been implicated in the inhibition of various enzymes, including lipoxygenase, tyrosine kinases, and VEGFR-2.[19][20] An exploratory enzyme inhibition assay can provide crucial insights into the compound's MoA.

Figure 2: Diagram illustrating the basic principle of an enzyme inhibition assay.

General Protocol for an Enzyme Inhibition Assay

This is a generalized protocol that must be adapted to the specific enzyme and substrate system being investigated.[21]

Objective: To determine if the test compound can inhibit the activity of a selected enzyme in vitro.

Materials:

-

Purified enzyme of interest (e.g., Lipoxygenase, a Kinase).

-

Specific substrate for the enzyme.

-

Assay buffer specific to the enzyme's optimal activity.

-

Test Compound and a known inhibitor (positive control).

-

Detection reagent/system (e.g., colorimetric, fluorescent, or luminescent).

-

96- or 384-well microtiter plate (low-volume, black or white plates may be needed for fluorescence/luminescence).

-

Microplate reader with appropriate detection capabilities.

Step-by-Step Methodology:

-

Prepare Solutions: Dilute the enzyme, substrate, and test compound to their working concentrations in the assay buffer.

-

Pre-incubation with Inhibitor: In the wells of the microplate, add the assay buffer, the test compound at various concentrations, and the enzyme. Allow this mixture to pre-incubate for a set period (e.g., 15-30 minutes) at room temperature to permit the inhibitor to bind to the enzyme.[21]

-

Start the Reaction: Initiate the enzymatic reaction by adding the substrate to all wells.[21]

-

Monitor the Reaction: Immediately begin measuring the signal (e.g., absorbance, fluorescence) over time using a microplate reader in kinetic mode. Alternatively, for endpoint assays, stop the reaction after a fixed time and then measure the signal.[21]

-

Data Analysis: Calculate the initial reaction velocity (rate) for each concentration of the inhibitor. Plot the percentage of enzyme activity (relative to a no-inhibitor control) against the log of the inhibitor concentration to determine the IC₅₀ value.

Conclusion and Future Directions

This guide outlines a systematic, multi-phase approach for the initial biological characterization of 5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine. By progressing from broad cytotoxicity profiling to targeted antimicrobial, anticancer, and mechanistic assays, researchers can build a comprehensive understanding of the compound's therapeutic potential. Positive results, such as high selectivity against cancer cells or potent antimicrobial activity with low toxicity, would validate the compound as a "hit" and justify its advancement into a "hit-to-lead" program. This next phase would involve chemical modifications to optimize potency, selectivity, and pharmacokinetic properties, ultimately paving the way for a novel therapeutic agent.

References

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]

-

Microchem Laboratory. (n.d.). Antimicrobial Efficacy Screening. Retrieved from Microchem Laboratory. [Link]

-

Kumar, A., et al. (2023). 1,3,4-thiadiazole derivatives as PI3Ks inhibitor: design, in silico studies, synthesis, characterization, and antimicrobial evaluation. Journal of the Egyptian National Cancer Institute, 35(1), 1-16. [Link]

-

Purdue e-Pubs. (n.d.). Antimicrobial Assays: Comparison of Conventional and Fluorescence-Based Methods. Retrieved from Purdue University. [Link]

-

Biobide. (n.d.). What is an Inhibition Assay? Retrieved from Biobide Blog. [Link]

-

Linnaeus Bioscience. (2024). Antimicrobial Assays. Retrieved from Linnaeus Bioscience. [Link]

-

BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from BellBrook Labs. [Link]

-

MDPI. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved from MDPI. [Link]

-

ScienceDirect. (n.d.). Methods for in vitro evaluating antimicrobial activity: A review. Retrieved from ScienceDirect. [Link]

-

National Institutes of Health. (n.d.). 5-(3-Pyridyl)-1,3,4-thiadiazol-2-amine. Retrieved from NIH. [Link]

-

International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from IJPRA. [Link]

-

International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from IJPRA. [Link]

-

National Institutes of Health. (2012). Mechanism of Action Assays for Enzymes. Retrieved from NCBI Bookshelf. [Link]

-

Brieflands. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Retrieved from Brieflands. [Link]

-

Neuroquantology. (n.d.). SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1,3,4 THIADIAZOLE DERIVATIVES. Retrieved from Neuroquantology. [Link]

-

Taylor & Francis Online. (n.d.). Full article: New 5-(nitroheteroaryl)-1,3,4-thiadiazols containing acyclic amines at C-2: synthesis and SAR study for their antileishmanial activity. Retrieved from Taylor & Francis Online. [Link]

-

ResearchGate. (2022). Screening of 1,3,4-Thiadiazole Derivatives by in silico Molecular Docking to Target Estrogen Receptor for Breast Cancer. Retrieved from ResearchGate. [Link]

-

BioIVT. (n.d.). Enzyme Inhibition Studies. Retrieved from BioIVT. [Link]

-

National Institutes of Health. (n.d.). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Retrieved from NIH. [Link]

-

PubMed. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Retrieved from PubMed. [Link]

-

MDPI. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Retrieved from MDPI. [Link]

-

ResearchGate. (2025). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol- 2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Retrieved from ResearchGate. [Link]

-

PubMed. (2024). In Silico Screening of 1,3,4-Thiadiazole Derivatives as Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). Retrieved from PubMed. [Link]

-

Future Science. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Retrieved from Future Science. [Link]

-

National Institutes of Health. (2024). Novel[6][11][12]Thiadiazole[3,2-a]pyrimidin-5-ones as Promising Biofilm Dispersal Agents against Relevant Gram-Positive and Gram-Negative Pathogens. Retrieved from NIH. [Link]

-

MDPI. (n.d.). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Retrieved from MDPI. [Link]

-

Annals of Medical and Health Sciences Research. (n.d.). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Retrieved from Annals of Medical and Health Sciences Research. [Link]

-

MDPI. (n.d.). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Retrieved from MDPI. [Link]

-

Wikipedia. (n.d.). MK-8189. Retrieved from Wikipedia. [Link]

-

MDPI. (n.d.). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Retrieved from MDPI. [Link]

-

ScienceOpen. (n.d.). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Retrieved from ScienceOpen. [Link]

-

ResearchGate. (2025). Review on biological activities of 1,3,4-thiadiazole derivatives. Retrieved from ResearchGate. [Link]

Sources

- 1. neuroquantology.com [neuroquantology.com]

- 2. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 5-(3-Pyridyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,3,4-thiadiazole derivatives as PI3Ks inhibitor: design, in silico studies, synthesis, characterization, and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. ijprajournal.com [ijprajournal.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. tandfonline.com [tandfonline.com]

- 11. microchemlab.com [microchemlab.com]

- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. blog.biobide.com [blog.biobide.com]

- 18. bellbrooklabs.com [bellbrooklabs.com]

- 19. brieflands.com [brieflands.com]

- 20. In Silico Screening of 1,3,4-Thiadiazole Derivatives as Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. superchemistryclasses.com [superchemistryclasses.com]

In silico prediction of properties for 5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine

An In-Depth Technical Guide to the In Silico Prediction of Properties for 5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine

Abstract